4-Aminopyrimidine

tautomerism prototropic equilibrium computational chemistry

4-Aminopyrimidine, registered under CAS 176773-06-1, refers specifically to the (Z)-4(3H)-pyrimidinimine tautomer—a nitrogen‑rich heterocyclic building block (C₄H₅N₃, MW 95.10) that serves as a privileged core scaffold in medicinal chemistry. Unlike the generic amino‑tautomer (CAS 591‑54‑8), this imine form displays distinct prototropic tautomerism and coordination behavior that directly influence its utility in fragment‑based drug discovery, kinase inhibitor design, and organometallic chemistry.

Molecular Formula C4H5N3
Molecular Weight 95.1 g/mol
CAS No. 176773-06-1
Cat. No. B070279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopyrimidine
CAS176773-06-1
Synonyms4(3H)-Pyrimidinimine, (Z)- (9CI)
Molecular FormulaC4H5N3
Molecular Weight95.1 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1N
InChIInChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7)
InChIKeyOYRRZWATULMEPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopyrimidine (CAS 176773-06-1): Tautomer-Specific Procurement for Kinase Inhibitor and Heterocyclic Chemistry Programs


4-Aminopyrimidine, registered under CAS 176773-06-1, refers specifically to the (Z)-4(3H)-pyrimidinimine tautomer—a nitrogen‑rich heterocyclic building block (C₄H₅N₃, MW 95.10) that serves as a privileged core scaffold in medicinal chemistry [1]. Unlike the generic amino‑tautomer (CAS 591‑54‑8), this imine form displays distinct prototropic tautomerism and coordination behavior that directly influence its utility in fragment‑based drug discovery, kinase inhibitor design, and organometallic chemistry [2][3].

Kinase Inhibitor Design (Z)-imine tautomer as core scaffold for fragment-based kinase inhibitor discovery
Organometallic Ligand Exocyclic NH2 coordination preference for W(CO)5 complexes
Photophysical Probe Adenine surrogate with distinct photophysics for ultrafast DNA model studies

Why 4-Aminopyrimidine (CAS 176773-06-1) Cannot Be Interchanged with Generic Aminopyrimidine Isomers


Although 2-aminopyrimidine, 5-aminopyrimidine, and the amino tautomer of 4-aminopyrimidine (CAS 591‑54‑8) all share the same empirical formula, their differences in tautomeric preference, protonation state, and ring‑nitrogen positioning lead to divergent reactivity and biological target engagement [1]. The (Z)-imine form encoded by CAS 176773‑06‑1 presents a unique hydrogen‑bonding pattern and coordination geometry that are critical for achieving the potency and selectivity profiles documented in kinase inhibitor programs; substituting the generic amino tautomer or a regioisomer can eliminate the desired binding mode and compromise scaffold‑based design [2][3].

Tautomer mismatch Generic amino tautomer (CAS 591-54-8) lacks the (Z)-imine geometry required for specific synthetic reactivity.
Regioisomer mismatch 2-aminopyrimidine substitution alters the hydrogen-bonding pattern critical for kinase hinge-region binding.
Protonation state mismatch Conjugate acid pKa differs from pyrimidine and 4-aminopyridine, shifting pH-dependent solubility profiles.

Quantitative Differentiation Evidence for 4-Aminopyrimidine (CAS 176773-06-1) vs. Closest Analogs


Tautomeric Identity: (Z)-4(3H)-Pyrimidinimine versus the Generic Amino Tautomer (CAS 591-54-8)

The CAS 176773-06-1 compound is specifically the (Z) geometric isomer of the 4(3H)-pyrimidinimine tautomer, whereas the more widely catalogued CAS 591‑54‑8 corresponds to the amino tautomer (pyrimidin‑4-amine). DFT calculations at the B3LYP/6‑311+G(d,p) level demonstrate that among the four neutral tautomers studied, the amine tautomer is thermodynamically favoured, but the imine tautomers (including the Z form) are distinct minima with divergent geometric and electronic properties that become dominant upon one‑electron reduction, where the CH imine tautomer is preferred [1].

Tautomeric Identity
Class-level inference
(Z)-imine tautomer is a distinct kinetic entity; amine form thermodynamically favoured.
Supports tautomer-specific procurement for synthetic reproducibility.
DFT calculated; redox conditions shift tautomer population.
tautomerism prototropic equilibrium computational chemistry

Conjugate Acid pKa of 4-Aminopyrimidine versus Pyrimidine and 4-Aminopyridine

The conjugate acid of 4‑aminopyrimidine exhibits a pKa of 5.71 at 20 °C, placing its basicity squarely between that of unsubstituted pyrimidine (pKa ~1.3) and 4‑aminopyridine (pKa 9.17) [1]. This intermediate protonation capacity directly impacts solubility, salt formation, and the compound’s behaviour in biological media relative to its regioisomer 2‑aminopyrimidine, whose conjugate acid pKa differs owing to the electronic environment of the ring nitrogens.

Conjugate Acid pKa
Reported
pKa 5.71 (20°C)
Intermediate basicity between pyrimidine and 4-aminopyridine.
Cross-study comparable; regioisomer pKa differs.
basicity protonation physicochemical property

Coordination Mode Preference: Exocyclic Amino versus Endocyclic N‑1 Binding on W(CO)5

Both 2‑aminopyrimidine and 4‑aminopyrimidine coordinate to the W(CO)5 fragment predominantly through the exocyclic amino group (>91 % within 10 min photolysis), in sharp contrast to 2‑aminopyridine, which binds via the endocyclic N‑1 nitrogen [1]. This coordination preference ensures that 4‑aminopyrimidine maintains the aromatic ring nitrogen available for secondary interactions, a feature that can be exploited in the construction of heterobimetallic complexes or metal‑organic frameworks where the regiochemistry of the donor atom is critical.

Coordination Preference
Head-to-head
>91% exocyclic NH2 coordination to W(CO)5
Predictable exocyclic coordination simplifies organometallic ligand design.
2-aminopyridine shows endocyclic N-1 binding.
coordination chemistry organometallic ligand design

Kinase Inhibitor Potency: 4-Aminopyrimidine‑Based Oximes as Dual EGFR/ErbB‑2 Inhibitors

A series of 4‑aminopyrimidine‑5‑carbaldehyde oximes derived from the parent 4‑aminopyrimidine scaffold exhibited dual inhibition of EGFR and ErbB‑2 tyrosine kinases with IC₅₀ values in the nanomolar range [1]. Notably, the most potent compounds achieved IC₅₀ values as low as 0.5 nM against both kinases, representing a 10‑ to 100‑fold improvement over earlier 2‑aminopyrimidine‑based leads that lacked the 4‑amino substitution pattern and typically showed mid‑nanomolar to micromolar potencies.

EGFR/ErbB-2 IC50
Reported
IC50 0.5–2 nM (lead oxime derivatives)
Supports 4-aminopyrimidine scaffold for kinase inhibitor research.
2-aminopyrimidine leads showed higher IC50 values (mid-nM to µM).
kinase inhibition EGFR ErbB-2 anticancer

Photophysical Dynamics: 4‑Aminopyrimidine versus 2,4‑Diaminopyrimidine Excited‑State Lifetimes

Nonadiabatic surface‑hopping simulations revealed that the S₁ excited‑state lifetime of 4‑aminopyrimidine is approximately 200 fs, whereas 2,4‑diaminopyrimidine decays substantially faster (~50 fs) owing to additional amino‑substitution‑mediated conical intersections [1]. The longer lifetime of 4‑aminopyrimidine provides a wider temporal window for fluorescence or photochemical applications, making it a preferred adenine surrogate for probing DNA photophysics.

Excited-State Lifetime
Head-to-head
S1 lifetime ~200 fs (4-fold longer than 2,4-diaminopyrimidine)
Longer lifetime supports time-resolved adenine model studies.
Simulated via surface-hopping dynamics; gas phase.
photodynamics excited‑state ultrafast spectroscopy

Recommended Application Scenarios for 4-Aminopyrimidine (CAS 176773-06-1) Based on Quantitative Evidence


Fragment‑Based Discovery of Dual EGFR/ErbB‑2 Kinase Inhibitors

Medicinal chemistry groups pursuing next‑generation EGFR/ErbB‑2 inhibitors should source CAS 176773‑06‑1 as the core scaffold. The 4‑aminopyrimidine‑5‑carbaldehyde oxime series derived from this compound demonstrates dual nanomolar inhibition (IC₅₀ 0.5–2 nM), a 10–100× potency advantage over 2‑aminopyrimidine‑derived leads [1]. The explicit (Z)-imine tautomer ensures the correct imine geometry required for oxime formation and subsequent kinase hinge‑region binding, as validated by X‑ray crystallography (PDB 3BEL).

Ligand Design for Organometallic Tungsten Carbonyl Complexes

Inorganic and organometallic chemists seeking a nitrogen‑donor ligand that binds exclusively through the exocyclic amino group should select 4‑aminopyrimidine. Photolysis experiments confirm >91 % exocyclic‑NH₂ coordination to W(CO)5, eliminating the competing endocyclic‑N binding observed with 2‑aminopyridine [2]. This selectivity simplifies the synthesis of well‑defined mono‑substituted pentacarbonyl complexes and facilitates subsequent functionalisation at the uncoordinated ring nitrogen.

Ultrafast Photophysical Studies Using an Adenine Model Chromophore

Spectroscopists requiring a moderately long‑lived excited‑state analogue of adenine should employ 4‑aminopyrimidine. Its S₁ lifetime of ~200 fs—four‑fold longer than 2,4‑diaminopyrimidine—provides the temporal resolution needed for fluorescence up‑conversion or transient absorption studies without the excessive quenching that hampers the diamino analog [3]. This makes CAS 176773‑06‑1 the preferred surrogate for investigating DNA base photostability mechanisms.

pH‑Dependent Crystallisation and Salt‑Form Screening

Process chemists conducting salt‑form or co‑crystal screens can leverage the intermediate conjugate acid pKa of 5.71 to achieve selective protonation in mildly acidic media, avoiding the full protonation of 4‑aminopyridine (pKa 9.17) and the negligible basicity of pyrimidine (pKa ~1.3) [4]. This property enables fine‑tuned pH‑switchable solubility that is not accessible with the comparator heterocycles.

Application
Selection Property
Validation Focus
EGFR/ErbB-2 kinase inhibitor scaffold research
4-aminopyrimidine core with oxime substitution pattern
Kinase hinge-region binding geometry and enzymatic inhibition assays
Organometallic tungsten carbonyl complex synthesis
Exocyclic NH2 coordination preference
Ligand coordination mode verification and complex characterization
Adenine model chromophore for photophysics
Moderately long S1 excited-state lifetime
Ultrafast spectroscopy and DNA photostability mechanism studies
pH-dependent crystallization and salt screening
Intermediate conjugate acid pKa
Protonation-controlled solubility and salt-form selection
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